molecular formula C20H22O2 B096512 Cyclohexene, 1,2-bis(p-methoxyphenyl)- CAS No. 15638-15-0

Cyclohexene, 1,2-bis(p-methoxyphenyl)-

Cat. No. B096512
CAS RN: 15638-15-0
M. Wt: 294.4 g/mol
InChI Key: YRMUGAAJFGSMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexene, 1,2-bis(p-methoxyphenyl)- is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as bis(4-methoxyphenyl)cyclohex-1-ene-1-carboxylate or BMCC. This compound has unique properties that make it useful in various fields of study, including medicinal chemistry, material science, and organic chemistry. The purpose of

Mechanism Of Action

The mechanism of action of cyclohexene, 1,2-bis(p-methoxyphenyl)- is not well understood. However, studies have shown that the compound has a unique structure that makes it useful in various applications. The compound has a cyclohexene ring that is highly reactive and can undergo various chemical reactions. The two methoxyphenyl groups on the ring provide steric hindrance, which makes the compound more stable and less reactive. The carboxylate group on the ring makes the compound more polar, which makes it more soluble in polar solvents.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of cyclohexene, 1,2-bis(p-methoxyphenyl)-. However, studies have shown that the compound has low toxicity and is not harmful to human health. The compound has been used in various experiments involving cell cultures and animal models, and no adverse effects have been reported.

Advantages And Limitations For Lab Experiments

Cyclohexene, 1,2-bis(p-methoxyphenyl)- has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has a high yield. The compound is also stable and has low toxicity, which makes it safe to handle. However, the compound has some limitations. The compound is not very soluble in nonpolar solvents, which limits its use in certain experiments. Additionally, the compound has limited stability in the presence of air and light, which requires careful handling and storage.

Future Directions

There are several future directions for the study of cyclohexene, 1,2-bis(p-methoxyphenyl)-. One direction is the synthesis of new derivatives of BMCC with improved properties. For example, the synthesis of BMCC derivatives with increased solubility in nonpolar solvents could expand the compound's use in various experiments. Another direction is the study of the mechanism of action of BMCC. Understanding the mechanism of action could lead to the development of new drugs and materials. Finally, the use of BMCC in the development of new catalysts for various chemical reactions is an area of ongoing research.
Conclusion
Cyclohexene, 1,2-bis(p-methoxyphenyl)- is a chemical compound that has unique properties that make it useful in various fields of study. The compound can be synthesized using various methods, and it has been used in medicinal chemistry, material science, and organic chemistry. The compound has low toxicity and is not harmful to human health. The compound has several advantages for lab experiments, including ease of synthesis and stability. However, the compound has some limitations, including limited solubility in nonpolar solvents and limited stability in the presence of air and light. Ongoing research on BMCC includes the synthesis of new derivatives with improved properties, the study of the mechanism of action, and the development of new catalysts for various chemical reactions.

Synthesis Methods

Cyclohexene, 1,2-bis(p-methoxyphenyl)- can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing BMCC. This method involves the reaction of 1,2-dibromo-cyclohexane with bis(4-methoxyphenyl)boronic acid in the presence of a palladium catalyst. The reaction leads to the formation of BMCC with a yield of up to 90%.

Scientific Research Applications

Cyclohexene, 1,2-bis(p-methoxyphenyl)- has been used in various scientific research applications. In medicinal chemistry, it has been used as a building block for the synthesis of various drugs. For example, BMCC has been used in the synthesis of anticancer agents, such as cyclohexene-1,2-dicarboxylate derivatives. In material science, BMCC has been used as a precursor for the synthesis of various polymers. The compound has also been used in organic chemistry as a ligand for various metal catalysts.

properties

CAS RN

15638-15-0

Product Name

Cyclohexene, 1,2-bis(p-methoxyphenyl)-

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)cyclohexen-1-yl]benzene

InChI

InChI=1S/C20H22O2/c1-21-17-11-7-15(8-12-17)19-5-3-4-6-20(19)16-9-13-18(22-2)14-10-16/h7-14H,3-6H2,1-2H3

InChI Key

YRMUGAAJFGSMFE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(CCCC2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=C(CCCC2)C3=CC=C(C=C3)OC

synonyms

1,2-Bis(p-methoxyphenyl)cyclohexene

Origin of Product

United States

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